molecular formula C13H16ClNO4S B13457221 2-Methoxy-5-(piperidine-1-carbonyl)-benzenesulfonyl chloride

2-Methoxy-5-(piperidine-1-carbonyl)-benzenesulfonyl chloride

Cat. No.: B13457221
M. Wt: 317.79 g/mol
InChI Key: UKWGUBPUSAEZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride is a chemical compound with a complex structure that includes a methoxy group, a piperidine ring, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to sulfonylation and chlorination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help achieve the desired quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide or sulfonate derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and can readily undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride include:

Uniqueness

The uniqueness of 2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride lies in its specific combination of functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the modification of biomolecules .

Properties

Molecular Formula

C13H16ClNO4S

Molecular Weight

317.79 g/mol

IUPAC Name

2-methoxy-5-(piperidine-1-carbonyl)benzenesulfonyl chloride

InChI

InChI=1S/C13H16ClNO4S/c1-19-11-6-5-10(9-12(11)20(14,17)18)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3

InChI Key

UKWGUBPUSAEZOH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCCC2)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.